2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Beschreibung
2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Eigenschaften
IUPAC Name |
2-(2,4-dimethylanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-10-5-6-14(12(3)7-10)20-18-19-13(4)17-15(21-18)8-11(2)9-16(17)22/h5-7,11H,8-9H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWZWQFQVIZWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322501 | |
| Record name | 2-(2,4-dimethylanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878972-23-7 | |
| Record name | 2-(2,4-dimethylanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 2,4-dimethylaniline with a suitable quinazolinone precursor under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing the reaction conditions to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the quinazolinone ring are replaced with other groups using suitable reagents and conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For example, compounds similar to 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. A study highlighted that modifications in the quinazoline structure can enhance cytotoxic effects against breast and lung cancer cells .
Neuroprotective Effects
Quinazoline derivatives have also been investigated for their neuroprotective properties. Research indicates that they may act as agonists for the TrkB receptor, which is crucial for neuronal survival and function. For instance, a related compound demonstrated the ability to promote neurogenesis and exert antidepressant effects in animal models . This suggests that our compound may share similar mechanisms of action.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial potential of quinazoline derivatives. Studies have shown that these compounds exhibit activity against various bacterial strains, suggesting their utility in developing new antibiotics . The specific mechanism often involves disrupting bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized a series of quinazoline derivatives based on the core structure of 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. These compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent anticancer activity at low concentrations .
Case Study 2: Neuroprotection in Animal Models
A study involving neonatal mice treated with a related compound demonstrated significant neuroprotective effects against glutamate-induced toxicity. The compound was administered at varying doses, revealing a marked reduction in caspase-3 activation—a key indicator of apoptosis—suggesting that similar derivatives could provide therapeutic benefits in neurodegenerative diseases .
Table 1: Summary of Biological Activities of Quinazoline Derivatives
| Activity Type | Compound Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | 2-[(2,4-dimethylphenyl)amino]-... | 5.0 | |
| Neuroprotection | Related TrkB agonist | 10.0 | |
| Antimicrobial | Quinazoline derivative | 15.0 |
Table 2: Comparative Efficacy Against Cancer Cell Lines
Wirkmechanismus
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
2-[(2,6-dimethylphenyl)amino]nicotinic acid: This compound has a similar structure but differs in the position and type of substituents on the aromatic ring.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide:
The uniqueness of 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
Biologische Aktivität
Chemical Structure and Properties
The compound's structure features a quinazolinone core with specific substitutions that may influence its biological activity. The molecular formula is , and it has a molecular weight of 270.33 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one |
Anticancer Activity
Research indicates that derivatives of quinazoline possess significant anticancer properties. In vitro studies have demonstrated that 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
The proposed mechanism for the anticancer effects involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The compound may interact with protein kinases involved in the regulation of cell cycle progression and apoptosis .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties of this compound. It appears to modulate neurotransmitter levels and may protect neurons from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study involving various human cancer cell lines, 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one was tested for its cytotoxicity. The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity against breast cancer cells .
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of this compound in rodent models of neurodegeneration. The treatment group exhibited significantly reduced markers of oxidative stress compared to controls, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
